(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features both pyridine and imidazopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and iodine are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with kinase enzymes, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazopyridine structure and are used in similar applications.
Uniqueness
(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific combination of pyridine and imidazopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13N5 |
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Molecular Weight |
239.28 g/mol |
IUPAC Name |
[3-(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H13N5/c14-8-12-17-11-5-3-7-16-13(11)18(12)9-10-4-1-2-6-15-10/h1-7H,8-9,14H2 |
InChI Key |
IYLSZKXFOMNQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=NC3=C2N=CC=C3)CN |
Origin of Product |
United States |
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